molecular formula C27H19F4N3O B11567637 6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11567637
M. Wt: 477.5 g/mol
InChI Key: XFDUTFJQFNSOIU-UHFFFAOYSA-N
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Description

6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a pyrazolo[3,4-b]pyridine core, which is substituted with phenyl, trifluoromethyl, and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization with various substituents. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions with proteins or other biomolecules.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases or conditions.

    Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which 6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or binding to specific receptor sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine stands out due to its unique combination of substituents and structural features

Properties

Molecular Formula

C27H19F4N3O

Molecular Weight

477.5 g/mol

IUPAC Name

6-[4-[(2-fluorophenyl)methoxy]phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C27H19F4N3O/c1-17-25-22(27(29,30)31)15-24(32-26(25)34(33-17)20-8-3-2-4-9-20)18-11-13-21(14-12-18)35-16-19-7-5-6-10-23(19)28/h2-15H,16H2,1H3

InChI Key

XFDUTFJQFNSOIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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